molecular formula C28H37F3N4OS B2641555 N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034495-04-8

N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2641555
CAS No.: 2034495-04-8
M. Wt: 534.69
InChI Key: ZGVKECDXEHYLJZ-UHFFFAOYSA-N
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Description

N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a bipiperidine moiety, a pyridine ring with a trifluoromethyl group, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the bipiperidine core, the introduction of the thiophene and pyridine rings, and the final coupling with the cyclohexanecarboxamide group. Common synthetic routes may include:

    Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene-2-carbaldehyde in a nucleophilic substitution reaction.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced using a halogenated pyridine derivative in a palladium-catalyzed cross-coupling reaction.

    Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions,

Properties

IUPAC Name

N-[1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F3N4OS/c29-28(30,31)22-8-9-26(32-19-22)35(27(36)21-5-2-1-3-6-21)24-12-16-34(17-13-24)23-10-14-33(15-11-23)20-25-7-4-18-37-25/h4,7-9,18-19,21,23-24H,1-3,5-6,10-17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKECDXEHYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CC4=CC=CS4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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